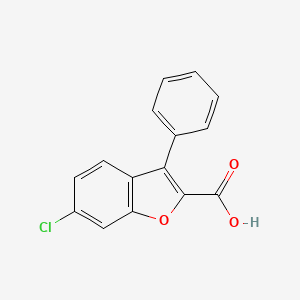

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

描述

Molecular Architecture and Functional Group Analysis

The molecular architecture of 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid is characterized by a fused heterocyclic system comprising a benzene ring annulated to a furan ring, with the molecular formula C15H9ClO3 and molecular weight of 272.68 g/mol. The benzofuran core structure forms the central scaffold of the molecule, providing a rigid planar framework that influences the overall three-dimensional geometry. The furan ring contributes an oxygen heteroatom at position 1, which participates in the aromatic electron delocalization system and affects the electronic properties of the entire molecular framework. The benzene portion of the benzofuran system provides additional aromatic stabilization and serves as the attachment point for the chlorine substituent at position 6.

The phenyl group attached at position 3 of the benzofuran ring represents a significant structural feature that extends the conjugated aromatic system. This phenyl substituent adopts a specific dihedral angle relative to the benzofuran plane, creating a three-dimensional molecular geometry that influences both steric and electronic properties. The International Union of Pure and Applied Chemistry name for this compound reflects this structural complexity: this compound. The carboxylic acid functional group positioned at the 2-carbon of the benzofuran ring provides both hydrogen bonding capability and ionizable character under physiological conditions.

The chlorine atom substitution at position 6 of the benzofuran ring introduces significant electronic effects through its electron-withdrawing properties. This halogen substitution modifies the electron density distribution throughout the aromatic system, particularly affecting the reactivity patterns and binding characteristics of the molecule. The chlorine atom's electronegativity creates a dipole moment that contributes to the overall polarity of the compound and influences its intermolecular interactions in crystalline environments. The Strategic Molecular Implicit Labeling Encoding System notation for this compound is O=C(C(O1)=C(C2=CC=CC=C2)C3=C1C=C(Cl)C=C3)O, which precisely describes the connectivity pattern of all atoms within the molecular structure.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H9ClO3 | |

| Molecular Weight | 272.68 g/mol | |

| IUPAC Name | This compound | |

| CAS Registry Number | 1208402-13-4 | |

| InChI Key | MAPDQSONRYMCOB-UHFFFAOYSA-N |

属性

IUPAC Name |

6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-6-7-11-12(8-10)19-14(15(17)18)13(11)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKPYMBVXIXFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Benzofuran Core Formation

The benzofuran scaffold is generally constructed via cyclization reactions involving ortho-hydroxyaryl ketones or aldehydes. Common methods include:

- Intramolecular cyclization of o-hydroxyaryl ketones under acidic or basic conditions.

- Palladium-catalyzed coupling reactions to assemble the benzofuran ring from halogenated phenols and alkynes.

Phenyl Group Installation at the 3-Position

The phenyl substituent at the 3-position is typically introduced via:

- Cross-coupling reactions , such as Suzuki-Miyaura coupling, between a 3-halobenzofuran intermediate and phenylboronic acid,

- Or via Friedel-Crafts type alkylation or arylation reactions on the benzofuran ring.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position can be introduced by:

- Direct oxidation of the corresponding methyl or aldehyde group,

- Or by lithiation at the 2-position followed by carbonation with carbon dioxide.

Process Optimization and Reagents

A patent-related disclosure describes a comprehensive approach to benzofuran derivatives, emphasizing the use of diverse solvents, bases, and coupling agents to optimize yield and purity. The solvents and reagents used in the preparation can be summarized as follows:

| Category | Examples |

|---|---|

| Solvents | Hydrocarbon solvents (n-hexane, toluene), ethers (THF, diethyl ether), esters (ethyl acetate), polar aprotic solvents (DMF, DMSO), chlorinated solvents (dichloromethane), ketones (acetone), nitriles (acetonitrile), alcohols (methanol, ethanol), water, acids (acetic acid) |

| Bases | Inorganic bases (sodium carbonate, potassium hydroxide), organic bases (triethylamine, pyridine), organolithium reagents (n-butyllithium), organosilicon bases (LiHMDS) |

| Coupling Agents | Carbodiimides (DCC, EDC.HCl), uronium salts (HATU, HBTU), chloroformates (methyl chloroformate), phosphoroazidates (DPPA), chlorinating agents (thionyl chloride, oxalyl chloride) |

This diversity allows for tailored reaction conditions to maximize efficiency and control side reactions.

Specific Research Findings and Process Improvements

- Control of Impurities: Recent process developments focus on minimizing dimer impurities and racemization during synthesis, which are critical for maintaining compound purity and bioactivity.

- Yield and Purity: Optimized processes use stepwise addition of solvents and reagents, with physical methods such as vortexing, ultrasound, or hot water baths to aid dissolution and reaction completion.

- Scalability: The described methods are suitable for commercial-scale production, emphasizing safety, economy, and environmental considerations.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Benzofuran ring formation | Intramolecular cyclization | Acid/base catalysis, ortho-hydroxyaryl ketones | Core scaffold formation |

| 6-Chloro substitution | Electrophilic aromatic substitution | NCS, SO2Cl2, Cl2 gas | Regioselective chlorination |

| 3-Phenyl substitution | Cross-coupling (Suzuki) | 3-halobenzofuran, phenylboronic acid, Pd catalyst | High regioselectivity and yield |

| 2-Carboxylation | Lithiation followed by carbonation | n-BuLi, CO2 gas | Direct introduction of carboxylic acid |

| Purification | Crystallization, chromatography | Solvent selection, controlled conditions | Removal of impurities, high purity product |

化学反应分析

Types of Reactions: 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

Substitution: Substitution reactions can introduce different functional groups to the benzofuran core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

科学研究应用

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid is a compound with a benzofuran ring, a phenyl group, and a carboxylic acid functional group, possessing a molecular formula of C₁₅H₉ClO₃ and a molecular weight of approximately 272.68 g/mol. The chlorine atom at the sixth position of the benzofuran ring enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

This compound serves as a versatile building block in chemistry for synthesizing complex molecules and as a valuable intermediate in organic synthesis due to its reactivity. It has been explored in biology for its potential biological activity, making it a candidate for drug development and studying biological processes. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties. The compound can also be employed in the production of dyes, pigments, and other chemical products within the industry.

Use as Mcl-1 Inhibitors

This compound can be used in the discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors . Benzofuran-2-carboxylic acids were initially identified to have weak affinity, but through structural modifications, their binding affinities can be significantly improved . The 3-, 4-, and 6- positions are favored sites for substitutions, and multiple substitutions can be tolerated or beneficial in certain combinations . Linking benzofuran-2-carboxylic acid cores with a 1-naphthyl group at the 3-position using linkers of varying lengths can enhance Mcl-1 binding affinity .

Use as KAT6AB Inhibitor

This compound derivatives can be used as KAT6AB inhibitors . The introduction of specific groups at the 6-position, such as a 6- N,N-dimethylamino group without a substituent on the 4-position, can give robust cellular activity . Combining a 6- N,N-dimethylamino group with a fluorine substituent in position 4 can dramatically boost KAT6A activity .

Use as Antimicrobial Agents

Benzofuran derivatives, including those structurally related to this compound, have demonstrated antimicrobial activity . Certain benzofuran derivatives exhibit potent antimicrobial activity against various organisms . The presence of a chloro substituent on pyrazoline and pyrazole moieties enhances antimicrobial activity .

Other applications

作用机制

The mechanism by which 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural analogs of 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid differ in substituents, functional groups, or substitution patterns. Below is a systematic comparison based on available data and inferred chemical principles.

Substituent Effects and Functional Group Variations

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid

- Key Differences : Methoxy (-OMe) group at position 6 instead of chlorine.

- Impact :

- The methoxy group is electron-donating, reducing the acidity of the carboxylic acid compared to the chloro analog (predicted pKa ~4.2 vs. ~3.5) .

- Increased hydrophilicity due to the polar methoxy group may enhance aqueous solubility.

- Biological activity may differ due to altered electronic interactions with targets.

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate

- Key Differences : Carboxylic acid replaced by an ethyl ester.

- Impact :

- The ester group reduces polarity, lowering water solubility but improving lipid membrane permeability.

- Lacks acidic protons, eliminating ionic interactions critical for binding in some biological systems.

Methyl 5-fluorobenzofuran-2-carboxylate

- Key Differences : Fluorine at position 5 and methyl ester at position 2.

- Impact :

- Fluorine’s strong electron-withdrawing effect may alter ring electron density differently than chlorine at position 5.

- The methyl ester further reduces solubility compared to carboxylic acid derivatives.

Physicochemical Properties (Hypothetical Data)

| Compound Name | Substituents (Position) | Functional Group | Predicted pKa | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | Cl (6), Ph (3) | Carboxylic acid | ~3.5 | Moderate (~0.1) | 286.7 |

| 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid | OMe (6), Ph (3) | Carboxylic acid | ~4.2 | Higher (~0.5) | 282.3 |

| Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate | OMe (6), Ph (3) | Ester | N/A | Low (~0.01) | 310.3 |

| Methyl 5-fluorobenzofuran-2-carboxylate | F (5) | Ester | N/A | Low (~0.02) | 208.2 |

生物活性

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₉ClO₃, with a molecular weight of approximately 272.68 g/mol. The compound features a unique structure characterized by:

- A benzofuran ring fused with a phenyl group.

- A carboxylic acid functional group.

- A chlorine atom at the sixth position of the benzofuran ring.

This structural configuration contributes to its chemical reactivity and potential biological activity, making it a candidate for further medicinal chemistry research.

Synthesis Methods

Various synthetic methods have been developed to produce this compound. These methods include:

- Modified Larock-type Coupling : Involves the coupling of o-iodophenol with arylpropinones to yield benzofuran derivatives.

- Reflux Techniques : Utilizing solvents and catalysts to facilitate the reaction under controlled conditions.

These approaches highlight the versatility in synthesizing this compound and its derivatives .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on benzo[b]furan derivatives have shown that certain compounds can selectively inhibit cancer cell proliferation. Notably, modifications in the structure, such as the introduction of methyl or methoxy groups, have been linked to enhanced potency against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Structure | GI50 (µM) | Activity Description |

|---|---|---|---|

| Compound A | Benzofuran derivative | < 1 | High antiproliferative activity against leukemia |

| Compound B | Methyl-substituted benzofuran | 0.237 - 19.1 | Significant inhibition of cell lines |

| Compound C | Methoxy-substituted benzofuran | < 1 | Enhanced selectivity against endothelial cells |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in metabolic pathways. For instance, it may inhibit tubulin polymerization, a crucial process in cell division, thereby inducing apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

- Study on Antiproliferative Activity : A study demonstrated that a related compound exhibited up to tenfold higher potency than standard drugs like Combretastatin-A4 against various human cancer cell lines, indicating the potential therapeutic applications of benzofuran derivatives .

- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that certain derivatives interact favorably with tubulin, suggesting a mechanism for their anticancer activity through inhibition of microtubule dynamics .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step routes involving Claisen rearrangement or esterification. For example, ester derivatives can be prepared by refluxing the hydroxylmethyl precursor with acid anhydrides (e.g., propionic or valeric anhydride) under inert conditions, followed by crystallization in solvent mixtures like CHCl₃/petroleum ether . Optimization involves adjusting reaction time, temperature, and stoichiometry to improve yields (60–80%). Purity is confirmed via melting point analysis and spectroscopic techniques (IR, ¹H NMR) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Structural validation employs:

- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (e.g., R factor <0.05) ensures precise bond-length and angle measurements .

- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1740 cm⁻¹ for lactone and carboxylic acid). ¹H NMR identifies substituent environments (e.g., aromatic protons at δ 7.5–8.9 ppm) .

Q. What are the common applications of this compound in foundational chemical research?

- Applications :

- Building block : Used to synthesize complex heterocycles via coupling reactions (e.g., Pd-catalyzed C–H activation) .

- Ligand design : The carboxylic acid group enables coordination with metals for catalytic studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved during structural characterization?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations). For crystallographic discrepancies, check for twinning or disorder using SHELXE .

- Dynamic effects : NMR may reflect solution-phase conformers, while XRD shows static solid-state structures. Use variable-temperature NMR to assess conformational flexibility .

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Methodology :

- Catalytic optimization : Use Pd/Cu systems for coupling steps to reduce byproducts .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity. Post-synthesis, employ gradient recrystallization (e.g., CH₃CN/water) to isolate high-purity crystals .

Q. How does the chlorine substituent influence the compound’s reactivity in substitution and coupling reactions?

- Mechanistic insight :

- Electrophilic substitution : The chloro group acts as a meta-directing deactivator, slowing electrophilic aromatic substitution but favoring nucleophilic displacement under basic conditions .

- Cross-coupling : Chlorine enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), enabling selective aryl-aryl bond formation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Assay design :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa), with IC₅₀ calculations via dose-response curves. Include controls for cytotoxicity (e.g., normal fibroblast cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。